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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729

A Spectroscopic Showdown: 1-Methyl-3-
piperidinemethanol vs. Piperidin-3-ylmethanol

In the landscape of pharmaceutical and chemical research, the precise characterization of
molecular structures is paramount. This guide provides a detailed spectroscopic comparison of
1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol, two piperidine derivatives that
serve as versatile building blocks in organic synthesis. By examining their nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to elucidate the
structural nuances imparted by the N-methylation of the piperidine ring. This objective
comparison, supported by experimental data and protocols, is intended to be a valuable
resource for researchers, scientists, and professionals in drug development.

At a Glance: Key Spectroscopic Differences

The addition of a methyl group to the nitrogen atom in 1-Methyl-3-piperidinemethanol
significantly influences its spectroscopic properties compared to its secondary amine
counterpart, piperidin-3-ylmethanol. These differences are most pronounced in the NMR
spectra, where changes in chemical shifts and the absence of the N-H proton signal are key
differentiators. Infrared spectroscopy reveals the disappearance of the N-H stretching vibration,
while mass spectrometry shows a predictable mass shift and altered fragmentation patterns.

Data Presentation: A Head-to-Head Comparison
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The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)

1-Methyl-3- L

Assignment piperidinemethanol Chemical Plpen(.jln-B-yI.methanoI
Shift (5, ppm) Chemical Shift (8, ppm)[1]

-CH20H (a) 3.44 (dd, J=10.8, 5.6 Hz) 3.444

-CH20H (b) 3.37 (dd, J=10.8, 7.3 Hz) 3.367

Piperidine-H2ax ~2.8 (M) 3.155

Piperidine-H6ax ~2.8 (m) 2.984

Piperidine-H6eq ~2.0 (m) 2.548

Piperidine-H2eq ~1.9 (m) 2.339

Piperidine-H3 ~1.8 (m) 1.781

Piperidine-H5ax ~1.7 (m) 1.68

Piperidine-H4ax ~1.6 (M) 1.66

Piperidine-H5eq ~1.5 (m) 1.469

Piperidine-H4eq ~1.2 (m) 1.098

N-CHs 2.25(s)

-OH, -NH broad s broad s

Note: Chemical shifts for 1-Methyl-3-piperidinemethanol are estimated based on typical
values for similar structures. Precise peak assignments may require 2D NMR techniques.

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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1-Methyl-3-

Piperidin-3-ylmethanol

Assignment pip.eridinemethanol Chemical Chemical Shift (5, ppm)
Shift (8, ppm)

-CH20H 66.0 66.5

Piperidine-C2 60.5 46.8

Piperidine-C6 57.0 55.0

N-CHs 42.5 -

Piperidine-C3 39.0 40.0

Piperidine-C5 28.5 26.5

Piperidine-C4 25.0 25.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands (cm~?)

Vibrational Mode

1-Methyl-3-
piperidinemethanol

Piperidin-3-ylmethanol

O-H Stretch ~3400 (broad) ~3300 (broad)
N-H Stretch Absent ~3200 (broad)
C-H Stretch (sp?) 2950-2800 2950-2800
C-O Stretch ~1050 ~1040

N-CHs Bending ~1460 Absent

C-N Stretch ~1100 ~1130

Table 4: Mass Spectrometry Data (Electron lonization)
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1-Methyl-3- o
Parameter o] Piperidin-3-ylmethanol[4]
piperidinemethanol[2][3]

Molecular Formula C7H1sNO CeH13NO
Molecular Weight 129.20 g/mol 115.17 g/mol
[M]+ (m/z) 129 115

Key Fragment (m/z) 98 (M-CH20H) 84 (M-CH20H)
Base Peak (m/z) 58 44

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.
Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: *H and 13C NMR spectra were acquired on a 400 MHz spectrometer.

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
e 1H NMR Parameters:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:

o Number of scans: 1024
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o Relaxation delay: 2.0 s
o Pulse program: Proton-decoupled

o Spectral width: -10 to 220 ppm

o Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million
(ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR
crystal.

o Data Acquisition: Spectra were collected in the range of 4000-400 cm~! with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

¢ Instrumentation: A GC-MS system equipped with a mass selective detector was used for
analysis.[5]

o Sample Preparation: Samples were diluted in a suitable volatile solvent such as
dichloromethane or hexane to a concentration of approximately 1 mg/mL.[6]

e GC Conditions:[7]

[¢]

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.

[¢]

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o
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o Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes.

¢ MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 35-350.

o lon Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic

analysis of the two compounds.
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Caption: Experimental workflow for spectroscopic comparison.

Interpretation of Spectroscopic Data

The presence of the N-methyl group in 1-Methyl-3-piperidinemethanol leads to several
distinct spectroscopic features when compared to piperidin-3-ylmethanol.

In the *H NMR spectrum, the most obvious difference is the appearance of a singlet at
approximately 2.25 ppm for the N-CHs protons in 1-Methyl-3-piperidinemethanol. This signal
Is absent in the spectrum of piperidin-3-ylmethanol. Furthermore, the protons on the carbons
adjacent to the nitrogen (C2 and C6) in 1-Methyl-3-piperidinemethanol are expected to be
shifted downfield compared to those in piperidin-3-ylmethanol due to the electron-donating
effect of the methyl group. The broad signal corresponding to the N-H proton in piperidin-3-
ylmethanol is also absent in the methylated compound.

The 13C NMR spectrum of 1-Methyl-3-piperidinemethanol shows a characteristic signal for
the N-CHs carbon at around 42.5 ppm. The carbons adjacent to the nitrogen (C2 and C6) also
experience a downfield shift compared to piperidin-3-ylmethanol.

In the IR spectrum, the key differentiating feature is the absence of the N-H stretching vibration
(typically around 3200 cm~1) in 1-Methyl-3-piperidinemethanol. This is a clear indication of
the tertiary amine functionality. Both compounds exhibit a broad O-H stretching band and C-H
stretching vibrations.

Mass spectrometry provides a clear distinction based on the molecular weight, with 1-Methyl-
3-piperidinemethanol having a molecular ion peak ([M]*) at m/z 129, which is 14 mass units
higher than that of piperidin-3-ylmethanol (m/z 115). The fragmentation patterns also differ, with
the base peak for 1-Methyl-3-piperidinemethanol appearing at m/z 58, corresponding to the
[CH2=N(CHs)CH:]* fragment, while the base peak for piperidin-3-ylmethanol is at m/z 44,
corresponding to the [CH2=NHz]* fragment.

Conclusion

The spectroscopic comparison of 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol
reveals distinct and predictable differences arising from the N-methylation. These differences,
clearly observable in NMR, IR, and MS data, allow for unambiguous identification and
characterization of these important synthetic intermediates. This guide provides a
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comprehensive dataset and standardized protocols to aid researchers in their analytical
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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